Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH

Solid-phase peptide synthesis Backbone protection Aggregation prevention

Standard Fmoc-Leu-OH couplings frequently fail in hydrophobic or β-sheet-prone sequences due to on-resin aggregation, causing incomplete deprotection and truncated peptides. Fmoc-(Dmb)Leu-OH resolves this by introducing a 2,4-dimethoxybenzyl backbone protectant that sterically disrupts interchain hydrogen bonding, restoring coupling efficiency. - Restores acylation kinetics in aggregation-prone sequences (Leu-Leu, Leu-Val, Leu-Ile motifs) - Dmb group removed during final TFA cleavage, regenerating native backbone amide - Suitable for fragment condensation and long peptide sequences (>30 residues) - Available at ≥98% HPLC purity with enantiomeric specification (≤0.5% D-enantiomer) for GMP-adjacent campaigns

Molecular Formula C30H33NO6
Molecular Weight 503.6 g/mol
Cat. No. B15156339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(2,4-dimethoxybenzyl)-Leu-OH
Molecular FormulaC30H33NO6
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)
InChIKeyQPSOWMLPKHDMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(Dmb)Leu-OH Technical Overview


Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH (CAS 1425938-65-3), also designated Fmoc-(Dmb)Leu-OH, is a backbone-protected leucine derivative employed exclusively in Fmoc solid-phase peptide synthesis (SPPS) . This compound incorporates a 2,4-dimethoxybenzyl (Dmb) moiety on the backbone amide nitrogen in addition to standard Nα-Fmoc protection . The Dmb group functions as a reversible backbone protectant that disrupts intermolecular hydrogen bonding, thereby preventing on-resin peptide aggregation during chain elongation of hydrophobic or β-sheet-prone sequences [1]. Unlike standard Fmoc-Leu-OH, this derivative is not intended for routine coupling but is strategically deployed when conventional synthesis fails due to aggregation-induced coupling inefficiency or premature termination .

Why Fmoc-Leu-OH Cannot Substitute for Fmoc-(Dmb)Leu-OH


In Fmoc SPPS, standard Fmoc-Leu-OH lacks any backbone protection and is therefore fully susceptible to the on-resin aggregation that plagues hydrophobic sequences—particularly those containing consecutive leucine, valine, or isoleucine residues [1]. Aggregation manifests as incomplete deprotection (persistent Fmoc signal after piperidine treatment), sluggish acylation kinetics, and truncated sequences that drastically reduce crude peptide yield and purity . The Dmb backbone modification in Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH introduces steric bulk that physically disrupts β-sheet formation and intermolecular hydrogen bonding between elongating peptide chains . Without this modification, even optimized coupling protocols using HATU, PyBOP, or DIC/Oxyma frequently fail to produce usable quantities of target peptide. Substituting standard Fmoc-Leu-OH for the Dmb-protected analog in an aggregation-prone position is therefore not a cost-saving measure—it is a protocol that leads to synthesis failure or unacceptably low yield .

Fmoc-(Dmb)Leu-OH Comparative Evidence


Backbone Protection vs. Side-Chain-Only

Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH provides backbone amide protection, a function absent in standard Fmoc-Leu-OH, which only provides Nα-protection . The Dmb group on the backbone nitrogen prevents formation of interchain hydrogen bonds that drive β-sheet aggregation, whereas Fmoc-Leu-OH offers no such capability [1]. This functional difference is categorical, not incremental. Suppliers and primary literature consistently classify Dmb-modified amino acids as 'backbone-protected' derivatives specifically engineered for 'difficult sequences,' distinct from the 'standard Fmoc-amino acids' used in routine SPPS [2].

Solid-phase peptide synthesis Backbone protection Aggregation prevention

Dmb vs. Hmb Cleavage Selectivity

A comparative study of backbone modifications in purine-rich peptide nucleic acid (PNA) synthesis evaluated both Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) groups for ameliorating difficult couplings [1]. The study concluded that while both modifications reduce on-resin aggregation, Hmb is superior to Dmb in terms of ease of removal, indicating that Dmb requires more forcing acidic conditions for complete cleavage [2]. This characteristic makes Dmb-protected leucine preferable in synthetic schemes where selective retention of backbone protection through multiple coupling cycles is required before final global deprotection [3]. The increased acid stability of Dmb relative to Hmb provides an orthogonal stability window that can be exploited in multi-step convergent syntheses [4].

Backbone protection Deprotection kinetics Acid lability

Prevention of Cyclic Lactone Formation

A critical difference between Dmb and Hmb backbone protection lies in activation chemistry. According to technical documentation for Fmoc-Asp(OtBu)-(Dmb)Gly-OH, 'contrary to the Hmb derivative, cyclic lactones cannot be formed during activation' [1]. Hmb-protected amino acids, bearing a 2-hydroxy-4-methoxybenzyl group, contain a free hydroxyl that can undergo intramolecular cyclization to form a lactone under standard carboxyl activation conditions (e.g., with carbodiimides or uronium salts) [2]. This side reaction consumes activated species and reduces coupling efficiency. Dmb, lacking the hydroxyl group (it contains two methoxy substituents), is structurally incapable of lactone formation, ensuring that the activated carboxylate remains fully available for nucleophilic attack by the resin-bound amine . This translates to more predictable and efficient coupling yields in automated SPPS workflows [3].

Backbone protection Side reaction prevention Activation stability

Superior Crude Purity with Dmb-Amino Acids

Across the Dmb-amino acid class, the introduction of the 2,4-dimethoxybenzyl backbone modification consistently improves crude peptide purity and overall yield for hydrophobic and 'difficult' sequences . The mechanism involves disruption of normal peptide backbone hydrogen bonding, effectively preventing the formation of secondary structures (primarily β-sheets) that lead to difficult syntheses and low yields in long or aggregation-prone sequences . While specific head-to-head quantitative data for Fmoc-(Dmb)Leu-OH is limited in public literature, class-level evidence demonstrates that Dmb substitution 'disrupts normal peptide backbone hydrogen bonding' and 'results in better and more predictable acylation and deprotection kinetics, enhanced reaction rates, and improved yields of crude products' relative to unprotected backbone sequences [1]. Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH is positioned within this established class of aggregation-disrupting reagents [2].

Peptide purity Aggregation mitigation Difficult sequences

Vendor Purity Specifications

Commercial sources of Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH provide quantifiable purity specifications that inform procurement decisions. CymitQuimica supplies this compound at 99.3% purity by HPLC (TFA) and >98% by TLC . Chem-Impex offers ≥98% purity by HPLC . Watanabe Chemical specifies Purity (HPLC) ≥97% with enantiomer ≤0.5% [1]. These specifications exceed the 95% purity threshold commonly cited for routine research-grade Fmoc-amino acids and align with requirements for critical SPPS applications where impurities directly translate to truncated sequences or deletion peptides . The availability of multiple vendors with established purity thresholds (≥97-99.3%) and documented enantiomeric purity limits provides procurement flexibility while ensuring minimal batch-to-batch variability in critical synthesis campaigns .

Purity specification HPLC Quality control

Fmoc-(Dmb)Leu-OH Application Scenarios


Aggregation-Prone Hydrophobic Peptide Synthesis

When a target peptide sequence contains consecutive hydrophobic residues—particularly Leu-Leu, Leu-Val, Leu-Ile, or stretches rich in β-branched amino acids—standard Fmoc-Leu-OH couplings frequently fail due to on-resin aggregation [1]. Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH should be substituted at the problematic leucine position to disrupt β-sheet formation and restore coupling efficiency. The Dmb group is removed during final TFA cleavage, regenerating the native backbone amide. This scenario represents the primary procurement rationale for this derivative, as alternative strategies (elevated temperature, chaotropic salts, microwave irradiation) often prove insufficient for severe aggregation cases .

Selective Backbone Protection for Fragment Condensation

In synthetic schemes requiring temporary backbone protection that survives multiple coupling cycles, the Dmb group's increased acid stability relative to Hmb provides an orthogonal protection window [2]. Fmoc-(Dmb)Leu-OH can be incorporated, the peptide chain extended via standard Fmoc chemistry, and the Dmb group retained until final global deprotection. This is particularly valuable in fragment condensation approaches where a protected peptide fragment bearing a Dmb-modified leucine is synthesized separately and subsequently coupled to another fragment before final deprotection [3].

Peptide Therapeutics Process Development

For process development of peptide-based drug candidates where crude purity directly impacts downstream purification costs, the use of Dmb-protected building blocks like Fmoc-(Dmb)Leu-OH is justified by class-level evidence of improved acylation kinetics and higher crude yields [4]. The compound's commercial availability at ≥97-99.3% HPLC purity with documented enantiomeric specifications (≤0.5% D-enantiomer) further supports GMP-adjacent and pre-clinical manufacturing campaigns where batch-to-batch consistency and impurity control are critical procurement criteria .

Long Peptide Synthesis with β-Sheet Propensity

Long peptide sequences (>30 residues) containing leucine-rich hydrophobic patches are at elevated risk of mid-sequence aggregation and synthesis collapse [5]. Strategic placement of Fmoc-(Dmb)Leu-OH at key positions within the hydrophobic stretch—typically at intervals of 5-8 residues—serves as an aggregation circuit-breaker that maintains resin swelling and accessibility of the growing N-terminus [6]. This application scenario is directly supported by the established mechanism of Dmb backbone protection: disruption of interchain hydrogen bonding that otherwise drives β-sheet formation and resin collapse .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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